molecular formula C24H30N6O3 B2919682 8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900280-09-3

8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2919682
CAS RN: 900280-09-3
M. Wt: 450.543
InChI Key: YHLLIXXUAIXCBL-UHFFFAOYSA-N
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Description

The compound appears to contain a morpholinoethyl group and an ethylphenyl group attached to an imidazo[2,1-f]purine-2,4(3H,8H)-dione core. The morpholinoethyl group is a common moiety in many bioactive compounds and drugs, contributing to their solubility and bioavailability . The ethylphenyl group is a common aromatic moiety that can contribute to the compound’s lipophilicity and ability to interact with various biological targets.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic core. The morpholinoethyl group could potentially form hydrogen bonds with other molecules, influencing the compound’s behavior in biological systems .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The imidazo[2,1-f]purine-2,4(3H,8H)-dione core might undergo various reactions, including nucleophilic substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the morpholinoethyl group could increase its solubility in polar solvents, while the ethylphenyl group could increase its lipophilicity .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Related compounds such as 2-anilino-4-aryl-8h-purine derivatives have been identified as inhibitors of pdk1 , suggesting potential targets in the PI3K/AKT/mTOR pathway.

Mode of Action

These interactions could lead to changes in the conformation or activity of the target proteins, thereby modulating their function .

Biochemical Pathways

If it indeed targets pdk1 as suggested by the activity of related compounds , it could potentially affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.

Result of Action

If it indeed targets pdk1 as suggested by the activity of related compounds , it could potentially inhibit cell growth and proliferation, and induce apoptosis in cancer cells.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

6-(4-ethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-5-18-6-8-19(9-7-18)29-16(2)17(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)11-10-27-12-14-33-15-13-27/h6-9H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLLIXXUAIXCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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